

Synonyms and alternative names for 2,2-Dimethyl-1-hexanol

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Compound of Interest

Compound Name: 2,2-Dimethyl-1-hexanol

Cat. No.: B1605905

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In-Depth Technical Guide: 2,2-Dimethyl-1-hexanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2,2-Dimethyl-1-hexanol**, including its nomenclature, physicochemical properties, and representative experimental protocols for its synthesis, purification, and analysis.

Synonyms and Alternative Names

2,2-Dimethyl-1-hexanol is known by several names in scientific literature and chemical databases. Proper identification is crucial for accurate research and sourcing.

Table 1: Synonyms and Identifiers for **2,2-Dimethyl-1-hexanol**

Type	Identifier	Source
IUPAC Name	2,2-dimethylhexan-1-ol	[1][2]
CAS Number	2370-13-0	[3][4][5][6]
Alternative Names	2,2-Dimethylhexanol	[2][4][5][6]
tert-Octyl alcohol	[2][4][5][6]	
Neooctanol	[2][4][5][6]	
1-HEXANOL, 2,2-DIMETHYL-	[1][2][4]	
Beilstein Registry Number	1732737	[2][4]
DSSTox Substance ID	DTXSID50178364	[1][2][4]
Nikkaji Number	J59.814C	[2][4]
PubChem CID	16912	[2]
InChI	InChI=1S/C8H18O/c1-4-5-6-8(2,3)7-9/h9H,4-7H2,1-3H3	[1][6]
InChIKey	GSSDZVRLQDXOPL-UHFFFAOYSA-N	[1][6]
SMILES	CCCCC(C)(C)CO	[2][3][4]

Physicochemical Properties

The following table summarizes the key physical and chemical properties of **2,2-Dimethyl-1-hexanol**.

Table 2: Physicochemical Data for **2,2-Dimethyl-1-hexanol**

Property	Value	Unit	Source(s)
Molecular Formula	C8H18O	-	[4][5][6]
Molecular Weight	130.23	g/mol	[1][4][5]
Boiling Point	172 - 173	°C	[3][6]
Melting Point	-52	°C	[4]
Density	0.823 - 0.827	g/mL	[3][4]
Refractive Index	1.428 - 1.43	-	[3][4]
Flash Point	60.6	°C	[4]
Vapor Pressure	0.624	mmHg at 25°C	[4]
XLogP3	2.7	-	[1][4]
Hydrogen Bond Donor Count	1	-	[4]
Hydrogen Bond Acceptor Count	1	-	[4]

Experimental Protocols

Detailed experimental procedures are essential for the replication of scientific findings. This section outlines protocols for the synthesis, purification, and analysis of **2,2-Dimethyl-1-hexanol** and related compounds.

Synthesis of 2,2-Dimethyl-1-hexanol

A documented synthesis route for 2,2-dimethyl-1-pentanol (a close analog) involves the reduction of the corresponding carboxylic acid, 2,2-dimethylpentanoic acid, using lithium aluminum hydride.[7] This method is applicable for the synthesis of **2,2-Dimethyl-1-hexanol** from 2,2-dimethylhexanoic acid. The precursor acid can be prepared via a Grignard reaction.

While a detailed protocol for **2,2-Dimethyl-1-hexanol** is not readily available, the following procedure for the synthesis of the isomeric 2-methyl-2-hexanol via a Grignard reaction illustrates the fundamental techniques involved.[3][4]

Representative Protocol: Grignard Synthesis of 2-Methyl-2-hexanol

- Preparation of the Grignard Reagent (n-Butylmagnesium Bromide):
 - All glassware (a two-neck round-bottom flask, condenser, and dropping funnel) must be thoroughly dried.
 - In the reaction flask, place 0.800 g of magnesium turnings.[\[4\]](#)
 - Prepare a solution of 4.567 g of 1-bromobutane in 17.0 mL of anhydrous diethyl ether and add it to the dropping funnel.[\[4\]](#)
 - To initiate the reaction, add a small portion of the 1-bromobutane solution to the magnesium turnings and gently warm the flask.[\[4\]](#)
 - Once the reaction begins (indicated by bubbling), add the remaining 1-bromobutane solution dropwise to maintain a steady reflux.[\[4\]](#)
- Reaction with Acetone:
 - Cool the flask containing the freshly prepared Grignard reagent in an ice bath.[\[4\]](#)
 - Slowly add a solution of 1.933 g of anhydrous acetone in diethyl ether from the dropping funnel to the stirred Grignard reagent.[\[4\]](#)
 - After the addition is complete, allow the reaction mixture to stir at room temperature for 30 minutes.[\[4\]](#)
- Work-up and Isolation:
 - Prepare a solution of 25% aqueous ammonium chloride.[\[4\]](#)
 - Slowly pour the reaction mixture into a beaker containing the ammonium chloride solution and crushed ice, while stirring vigorously.[\[4\]](#)
 - Transfer the entire mixture to a separatory funnel. The ether layer, containing the product, should be separated.[\[3\]](#)

- Wash the organic layer sequentially with dilute hydrochloric acid and water.[8]
- Dry the ether layer over anhydrous magnesium sulfate, filter, and remove the diethyl ether by distillation.[8]
- The crude product is then purified by fractional distillation.[3]

Purification by Fractional Distillation

Fractional distillation is a standard method for purifying liquid compounds with different boiling points.

- Apparatus Setup:
 - Assemble a fractional distillation apparatus consisting of a round-bottom flask, a fractionating column (e.g., Vigreux or packed column), a condenser, a distillation head with a thermometer, and a receiving flask.
 - Ensure all joints are securely clamped and the apparatus is placed in a fume hood.
- Distillation Procedure:
 - Place the crude **2,2-Dimethyl-1-hexanol** into the distillation flask along with boiling chips.
 - Heat the flask gently using a heating mantle.
 - As the mixture boils, the vapor will rise through the fractionating column. The temperature at the distillation head should be monitored closely.
 - Discard any initial distillate that comes over at a lower temperature (likely residual solvent).
 - Collect the fraction that distills at a constant temperature corresponding to the boiling point of **2,2-Dimethyl-1-hexanol** (172-173 °C).[3][6]
 - Stop the distillation before the flask runs dry.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful analytical technique for separating and identifying volatile organic compounds.

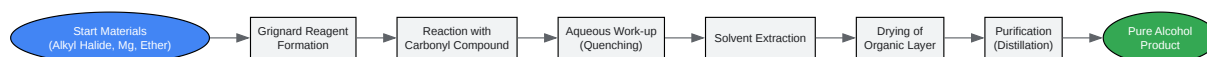
- Sample Preparation:
 - Prepare a dilute solution of the purified **2,2-Dimethyl-1-hexanol** in a volatile organic solvent such as dichloromethane or hexane.
- Instrumentation and Conditions (Typical):
 - Gas Chromatograph (GC):
 - Injector: Split/splitless injector, typically operated at 250 °C.
 - Column: A polar capillary column (e.g., DB-WAX) is suitable for analyzing alcohols.[9]
 - Oven Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp the temperature at a controlled rate (e.g., 10 °C/min) to a final temperature (e.g., 220 °C).
 - Carrier Gas: Helium at a constant flow rate.
 - Mass Spectrometer (MS):
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
 - Scan Range: m/z 40-400.
- Data Analysis:
 - The retention time of the peak in the gas chromatogram provides information about the compound's identity.

- The mass spectrum of the peak is compared to a spectral library (e.g., NIST) for positive identification. The fragmentation pattern will be characteristic of **2,2-Dimethyl-1-hexanol**.

Visualizations

Chemical Structure

The following diagram illustrates the molecular structure of **2,2-Dimethyl-1-hexanol**.



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